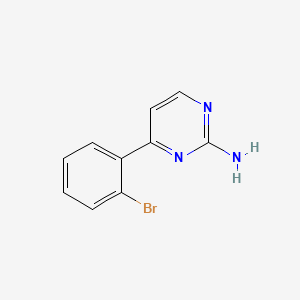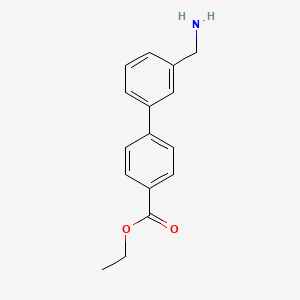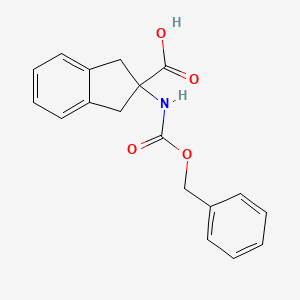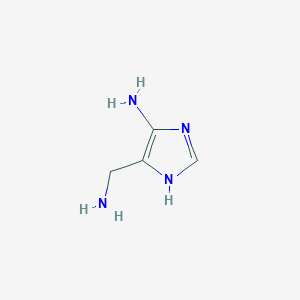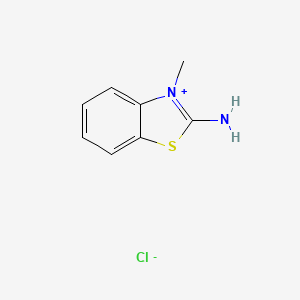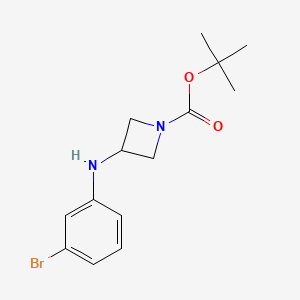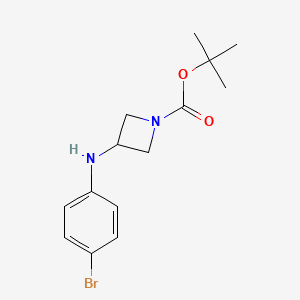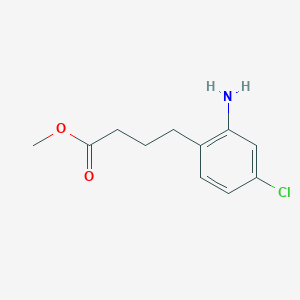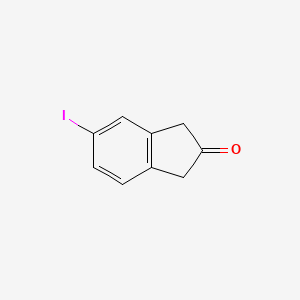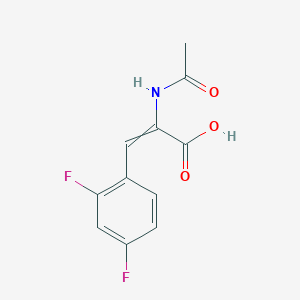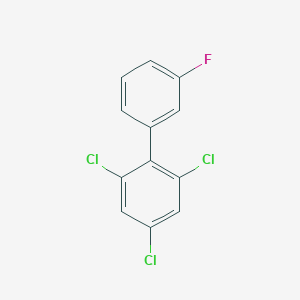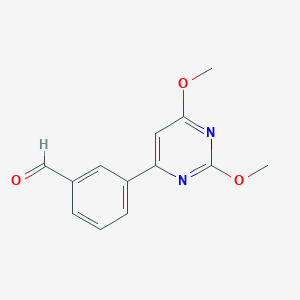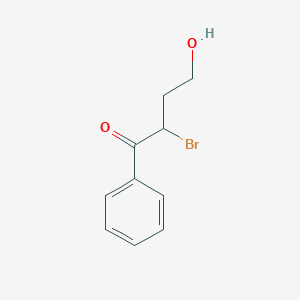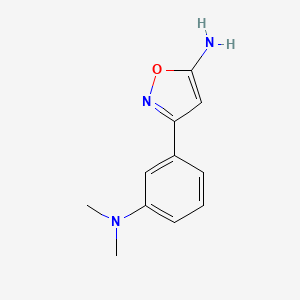
4-(Furan-2-yl)-6-methylpyrimidin-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Furan-2-yl)-6-methylpyrimidin-2-amine is a heterocyclic compound that features both furan and pyrimidine rings in its structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmaceuticals.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Furan-2-yl)-6-methylpyrimidin-2-amine typically involves the reaction of 2-furylamine with 2,4,6-trimethylpyrimidine under specific conditions. One common method involves the use of a palladium-catalyzed Suzuki-Miyaura coupling reaction, which is known for its mild and functional group-tolerant conditions . This reaction generally requires a boron reagent, such as a boronic acid or ester, and a palladium catalyst, often in the presence of a base like potassium carbonate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar catalytic processes. The choice of solvent, temperature, and reaction time are optimized to maximize yield and purity. Common solvents include toluene or dimethylformamide (DMF), and reactions are typically conducted at elevated temperatures ranging from 80°C to 120°C.
化学反応の分析
Types of Reactions
4-(Furan-2-yl)-6-methylpyrimidin-2-amine undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones under the influence of oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using agents such as sodium borohydride to yield corresponding dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur on the pyrimidine ring, particularly at the 5-position, using reagents like halogens or nitro groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens (chlorine, bromine), nitro groups.
Major Products
Oxidation: Furanones.
Reduction: Dihydro derivatives.
Substitution: Halogenated or nitro-substituted pyrimidines.
科学的研究の応用
4-(Furan-2-yl)-6-methylpyrimidin-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.
作用機序
The mechanism of action of 4-(Furan-2-yl)-6-methylpyrimidin-2-amine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways can vary depending on the specific application, but common targets include enzymes involved in DNA synthesis and repair, as well as receptors related to inflammation and cell proliferation .
類似化合物との比較
Similar Compounds
2-Furyl-4-substituted pyrimidines: These compounds share a similar structure but differ in the substituents on the pyrimidine ring.
Furan derivatives: Compounds like 5-(5-nitro-2-furyl)-1,3,4-oxadiazol-2-ylthioacetic acid, which also contain a furan ring and exhibit biological activity.
Uniqueness
4-(Furan-2-yl)-6-methylpyrimidin-2-amine is unique due to its specific combination of furan and pyrimidine rings, which confer distinct chemical and biological properties
特性
CAS番号 |
91004-63-6 |
|---|---|
分子式 |
C9H9N3O |
分子量 |
175.19 g/mol |
IUPAC名 |
4-(furan-2-yl)-6-methylpyrimidin-2-amine |
InChI |
InChI=1S/C9H9N3O/c1-6-5-7(12-9(10)11-6)8-3-2-4-13-8/h2-5H,1H3,(H2,10,11,12) |
InChIキー |
BZDGUQXZLQUJHE-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NC(=N1)N)C2=CC=CO2 |
正規SMILES |
CC1=CC(=NC(=N1)N)C2=CC=CO2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


